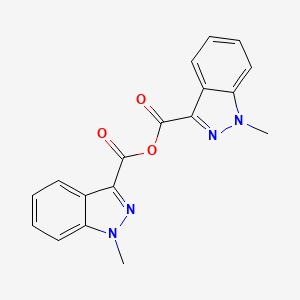

1-Methyl-1H-indazole-3-carboxylic Acid Anhydride

Description

Properties

IUPAC Name |

(1-methylindazole-3-carbonyl) 1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c1-21-13-9-5-3-7-11(13)15(19-21)17(23)25-18(24)16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKUAYVKUKAIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)OC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363173-34-5 | |

| Record name | 1-Methyl-1H-indazole-3-carboxylic acid anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXB6SY68V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Granisetron Impurity 1, also known as 1-Methyl-1H-indazole-3-carboxylic Anhydride or 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride, primarily targets the serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.

Mode of Action

Granisetron Impurity 1 acts as a potent and selective antagonist of the serotonin 5-HT3 receptors. It binds to these receptors with high affinity, blocking the influx of sodium and calcium ions that occurs upon serotonin binding. This blockade inhibits the initiation of the vomiting reflex triggered by certain chemotherapeutic agents.

Biochemical Pathways

The primary biochemical pathway affected by Granisetron Impurity 1 is the serotonergic pathway . By blocking the 5-HT3 receptors, it prevents the activation of this pathway by serotonin, thereby inhibiting the vomiting reflex.

Result of Action

The primary result of Granisetron Impurity 1’s action is the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative conditions. By blocking the 5-HT3 receptors, it inhibits the vomiting reflex, thereby improving the quality of life for patients undergoing these treatments.

Biochemical Analysis

Biochemical Properties

It is known that Granisetron, the parent compound, acts as a serotonin 5-HT3 receptor antagonist. This suggests that 1-Methyl-1H-indazole-3-carboxylic Anhydride may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Related compounds have been shown to have antiproliferative activity and can inhibit cell growth in neoplastic cell lines

Molecular Mechanism

It is known that the 1H-indazole-3-amine structure, which is present in this compound, is an effective hinge-binding fragment and binds effectively with the hinge region of tyrosine kinase.

Temporal Effects in Laboratory Settings

It is recommended to store the compound at +5°C ± 3°C, protected from light.

Biological Activity

1-Methyl-1H-indazole-3-carboxylic acid anhydride (MICA) is a compound that has garnered attention in pharmacological research due to its significant biological activities, particularly in the context of antiemetic properties and interactions with serotonin receptors. This article provides a comprehensive overview of the biological activity of MICA, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique indazole structure, which is crucial for its biological properties. The molecular formula for MICA is C10H8N2O3, with a molecular weight of approximately 206.18 g/mol. The compound exists as a white to off-white solid and is soluble in organic solvents.

MICA primarily exhibits its biological activity through interactions with serotonin receptors, particularly the 5-HT3 receptor subtype. This receptor plays a critical role in the modulation of nausea and vomiting, making MICA a candidate for antiemetic applications. Research indicates that MICA may act as an impurity in formulations like Granisetron Hydrochloride, which is widely used to manage chemotherapy-induced nausea and vomiting.

Key Mechanisms:

- Serotonin Receptor Modulation : MICA's structural similarity to known serotonin modulators suggests it may influence receptor activity differently depending on its specific conformation and substitution patterns.

- Antiemetic Properties : Its efficacy in preventing nausea has been attributed to its action on the central nervous system through serotonin pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of MICA:

Antiemetic Efficacy

A study highlighted the effectiveness of MICA as an antiemetic agent comparable to established drugs like Granisetron. In animal models, MICA administration resulted in a significant reduction in vomiting episodes induced by chemotherapeutic agents.

Interaction Studies

Research indicates that MICA's interaction with serotonin receptors can lead to varied pharmacological outcomes based on its structural nuances. A detailed structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the indazole ring can enhance or diminish receptor affinity .

Synthesis of this compound

The synthesis of MICA typically involves several steps starting from indazole derivatives. The general synthetic route includes:

- Formation of Indazole Derivative : Starting from indazole-3-carboxylic acid.

- Activation with Carbonyldiimidazole : Treatment with carbonyldiimidazole in a suitable solvent (e.g., DMF) to form the anhydride.

- Purification : The product is purified through crystallization or chromatography to achieve desired purity levels.

Scientific Research Applications

Table 1: Synthesis Conditions for 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride

| Method | Reagents | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Carbonyldiimidazole | 1-Methylindazole-3-carboxylic acid, Carbonyldiimidazole | 81.4% | Room temperature, followed by heating to 65°C |

| Acetic Anhydride | 1-Methylindazole-3-carboxylic acid, Acetic Anhydride | Variable | Stirred at 40°C overnight |

Pharmaceutical Applications

The primary application of this compound is as an intermediate in the synthesis of antiemetic drugs, particularly Granisetron. Granisetron is a potent serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery . The mechanism of action involves blocking serotonin receptors in the central nervous system, thereby inhibiting the emetic response.

Case Study: Granisetron Synthesis

The synthesis of Granisetron from this compound involves several steps:

- Formation of the Anhydride : The initial step involves converting the carboxylic acid to its anhydride form.

- Coupling Reaction : The anhydride is then reacted with appropriate amines to form the final product.

- Purification : The resulting compound undergoes purification processes to ensure high yield and purity.

This method has been optimized to enhance yield while minimizing side products, making it a preferred route in pharmaceutical manufacturing .

Research indicates that derivatives of 1-methyl-1H-indazole-3-carboxylic acid exhibit various biological activities beyond their use as intermediates. For example, compounds derived from this structure have shown potential in treating conditions such as anxiety and depression due to their interaction with serotonin pathways .

Table 2: Biological Activities of Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| Granisetron | Antiemetic | Serotonin 5-HT3 receptor antagonist |

| Other derivatives | Antidepressant effects | Modulation of serotonergic pathways |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indazole Derivatives

Key Observations :

- Positional Isomerism: The methyl group at C1 in the target anhydride contrasts with analogues like 5-methylindazole-3-carboxylic acid, where substitution at C5 alters electronic properties and steric hindrance.

- Functional Group Diversity : The anhydride’s electrophilic carbonyl groups make it more reactive than carboxylic acid derivatives (e.g., esters or acids), enabling nucleophilic acyl substitution reactions in drug synthesis .

Comparison with Other Acid Anhydrides

Table 2: Physicochemical and Reactivity Profiles of Acid Anhydrides

Key Observations :

- Reactivity : The indazole-based anhydride’s reactivity is influenced by the electron-withdrawing indazole ring, which enhances electrophilicity compared to aliphatic anhydrides like methylsuccinic anhydride. However, steric hindrance from the methyl groups may reduce reaction rates compared to less hindered anhydrides (e.g., acetic anhydride) .

- Applications : Unlike bulk industrial anhydrides (e.g., maleic anhydride for polymers), the target compound is niche, serving primarily in high-value pharmaceutical contexts .

Preparation Methods

Base-Catalyzed Methylation of Indazole-3-Carboxylic Acid

The foundational approach involves reacting ICA with methylating agents in the presence of alkaline earth metal oxides or alkoxides. This method, disclosed in, replaces traditional alkali metal alkoxides (e.g., sodium methoxide) with safer alternatives like magnesium ethoxide or calcium oxide. The reaction proceeds via deprotonation of ICA to form a dianion, which undergoes methylation at the N1 position (Scheme 1).

Key reagents :

-

Methylating agents : Trimethyl phosphate, dimethyl sulfate, or iodomethane.

-

Bases : Magnesium ethoxide, calcium oxide, or barium oxide.

-

Solvents : Polar aprotic solvents (e.g., 1-propanol, methanol) or amides (e.g., DMF).

The choice of base significantly impacts regioselectivity. Alkaline earth metal oxides act as desiccants, eliminating the need for anhydrous solvents and reducing hazardous hydrogen gas evolution compared to alkali metals. For instance, calcium oxide in methanol achieves >95% 1-MICA yield with <2% 2-methyl isomer (2-MICA).

Stepwise Procedure from Technical Synthesis

A representative procedure from ChemicalBook outlines a two-stage process:

-

Deprotonation : ICA (10 g, 0.0617 mol) is refluxed with magnesium ethoxide (14.10 g, 0.124 mol) in 1-propanol (100 mL) under nitrogen for 2 hours.

-

Methylation : Trimethyl phosphate (14.7 g, 0.105 mol) is added dropwise, followed by 5 hours of reflux.

-

Workup : The mixture is neutralized with NaOH and HCl, concentrated, and purified via slurry in methanol-water to yield 8.5 g (78.3%) of 1-MICA.

This method highlights the importance of solvent volume (>7 mL/g ICA) and controlled pH during crystallization to suppress ester byproducts (<0.1%).

Comparative Analysis of Methodologies

Effect of Base on Yield and Purity

| Base | Solvent | Methylating Agent | Yield (%) | 2-MICA (%) | Ester Byproducts (%) |

|---|---|---|---|---|---|

| Magnesium ethoxide | 1-Propanol | Trimethyl phosphate | 78.3 | 2.17 | <0.1 |

| Calcium oxide | Methanol | Dimethyl sulfate | 95.6 | 1.89 | <0.1 |

| Sodium methoxide | Methanol | Iodomethane | 82.0* | 7.0* | 10.0* |

*Data from prior art. Alkaline earth bases reduce isomerization and esterification compared to alkali metals.

Solvent and Temperature Optimization

-

Polar solvents : Methanol and 1-propanol enhance solubility of ICA dianion, while DMF accelerates methylation but complicates purification.

-

Reflux temperature : 80–100°C ensures complete reaction within 3–7 hours. Prolonged heating (>10 hours) risks decarboxylation.

Advanced Process Considerations

Byproduct Suppression Strategies

-

Moisture control : Despite non-anhydrous conditions, alkaline earth bases sequester water, maintaining regioselectivity.

-

Inert atmosphere : Nitrogen sparging prevents oxidation of sensitive intermediates.

-

Real-time monitoring : HPLC tracking of ICA consumption halts reactions at ~95% conversion to minimize overmethylation.

Scalability and Industrial Feasibility

The patent method offers distinct advantages for large-scale production:

-

Safety : Eliminates in situ alkoxide generation (no H2 evolution).

-

Cost : Calcium oxide ($0.50/kg) is cheaper than sodium metal ($2.50/kg).

-

Waste reduction : Simplified workup reduces solvent use by 30% compared to traditional methods.

Q & A

Q. What are the established synthetic routes for 1-Methyl-1H-indazole-3-carboxylic acid, and how are they optimized for purity and yield?

The compound is typically synthesized via methods adapted from classical indazole carboxylation. A literature-based approach involves refluxing precursors (e.g., methyl indazole derivatives) with carboxylic acid-activating agents. For example, Rousseau & Lindwall (1950) describe a procedure using petroleum/methanol solutions for crystallization, yielding colorless blocks of the title compound . Optimization includes solvent selection (e.g., methanol for slow evaporation) and stoichiometric control of reagents to avoid side reactions. Purity is confirmed via melting point analysis and single-crystal X-ray diffraction (mean σ(C–C) = 0.004 Å) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing 1-Methyl-1H-indazole-3-carboxylic acid?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves molecular packing (e.g., inversion dimers via O–H⋯O hydrogen bonds) and confirms bond lengths/angles .

- FT-IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- NMR spectroscopy : ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ ~3.9 ppm) .

- Elemental analysis : Validates molecular formula (C₉H₈N₂O₂) .

Q. How should researchers handle safety and stability concerns during synthesis and storage?

- Handling : Use fume hoods to avoid inhalation of anhydride intermediates or SO₂ byproducts (common in Diels-Alder reactions) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Safety data : Refer to MSDS for CAS 50890-83-0, which highlights acute toxicity (oral/ocular) and recommends PPE (gloves, goggles) .

Advanced Research Questions

Q. How do reaction conditions (e.g., anhydride choice, solvent polarity) influence the synthesis of N-acylbenzotriazole derivatives from 1-Methyl-1H-indazole-3-carboxylic acid anhydride?

Anhydrides like trifluoroacetic anhydride (TFAA) or propylphosphonic anhydride (T3P) act as coupling agents. For example:

- TFAA : Generates reactive mixed anhydrides but may lead to trifluoroacetylated byproducts if added sequentially .

- T3P : Enhances yields (up to 97%) by forming water-soluble byproducts, simplifying purification . Solvent polarity (e.g., DCM vs. DMF) affects reaction kinetics: non-polar solvents favor anhydride stability, while polar solvents accelerate nucleophilic attack by benzotriazole .

Q. What strategies resolve contradictions in reported yields for indazole-carboxylic acid derivatives across different synthetic methods?

Discrepancies arise from:

- Reagent purity : Impurities in starting materials (e.g., methyl indazole) reduce yields. Use HPLC-grade reagents .

- Crystallization conditions : Slow evaporation (vs. rapid cooling) improves crystal quality but lowers yield .

- Catalytic additives : For example, NaOAc in refluxing acetic acid enhances cyclization efficiency in related indazole syntheses . Systematic DOE (Design of Experiments) can identify critical parameters (temperature, stoichiometry) to balance yield and purity .

Q. How can computational modeling predict the reactivity of this compound in drug-target interactions?

- Docking studies : Model interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina.

- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices, guiding derivatization (e.g., amide bond formation at C3-carboxylic acid) .

- MD simulations : Assess anhydride stability in physiological pH (e.g., hydrolysis rates in aqueous buffers) .

Q. What role does hydrogen bonding play in the solid-state stability of 1-Methyl-1H-indazole-3-carboxylic acid?

X-ray data reveal two intermolecular interactions:

- O–H⋯O dimers : Stabilize crystal lattices (distance ~2.6 Å) .

- C–H⋯O contacts : Contribute to packing density and thermal stability (TGA/DSC data required for full characterization) . Disrupting these bonds (e.g., via grinding) reduces crystallinity, impacting dissolution rates in formulation studies .

Methodological Considerations

- Contradiction analysis : Compare IR/X-ray data across labs to validate structural assignments .

- Scale-up challenges : Address exothermic risks in anhydride synthesis by using jacketed reactors with controlled cooling .

- Biological applications : Derivatize the carboxylic acid group to prodrugs (e.g., ester prodrugs for improved bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.